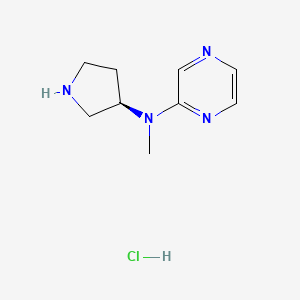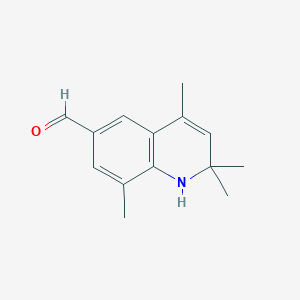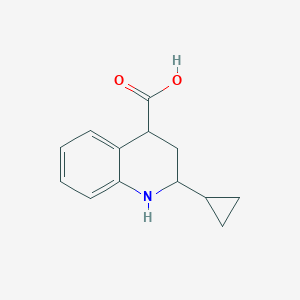
(R)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazine derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, which involves the reaction of N-hetaryl ureas with alcohols . This environmentally friendly technique yields a wide range of substituted carbamates.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques . The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Mechanism of Action
The mechanism of action of ®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride: This compound shares a similar structure but differs in its specific substituents and properties.
Substituted pyrazine derivatives: These compounds have variations in the pyrazine ring, leading to different chemical and biological properties.
Uniqueness
®-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
ZUKYUIPSZDFPME-DDWIOCJRSA-N |
Isomeric SMILES |
CN([C@@H]1CCNC1)C2=NC=CN=C2.Cl |
Canonical SMILES |
CN(C1CCNC1)C2=NC=CN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)







![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)


![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)

![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)
